molecular formula C10H23N B2469211 (2S)-2,6,6-Trimethylheptan-1-amine CAS No. 2248209-77-8

(2S)-2,6,6-Trimethylheptan-1-amine

Cat. No. B2469211
CAS RN: 2248209-77-8
M. Wt: 157.301
InChI Key: OPHBHZOTXYFWGU-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S)-2,6,6-Trimethylheptan-1-amine, also known as octodrine or DMHA, is a synthetic compound that belongs to the class of aliphatic amines. It has gained significant attention in recent years due to its potential use as a dietary supplement and pre-workout ingredient. Octodrine has been claimed to enhance athletic performance, increase energy levels, and improve cognitive function.

Mechanism of Action

Octodrine is believed to work by increasing the levels of neurotransmitters in the brain, including dopamine and norepinephrine. These neurotransmitters are responsible for regulating mood, motivation, and energy levels. By increasing their levels, (2S)-2,6,6-Trimethylheptan-1-amine may enhance athletic performance, increase energy levels, and improve cognitive function.
Biochemical and Physiological Effects:
Octodrine has been shown to have several biochemical and physiological effects. It has been reported to increase heart rate, blood pressure, and metabolic rate. It has also been shown to increase the levels of several hormones, including cortisol and testosterone. Additionally, (2S)-2,6,6-Trimethylheptan-1-amine has been reported to have antioxidant properties, which may help protect against oxidative stress and inflammation.

Advantages and Limitations for Lab Experiments

Octodrine has several advantages and limitations for lab experiments. One advantage is its ability to enhance athletic performance and cognitive function, making it a useful tool for studying the effects of exercise and cognitive tasks. However, its effects on the body can also be a limitation, as it may confound the results of certain experiments. Additionally, its potential for abuse and misuse may raise ethical concerns for researchers.

Future Directions

There are several future directions for research on (2S)-2,6,6-Trimethylheptan-1-amine. One area of interest is its potential use as a treatment for cognitive disorders, such as Alzheimer's disease. Another area of interest is its potential use as a performance-enhancing drug in sports, which has raised concerns about its safety and legality. Additionally, further research is needed to better understand its mechanism of action and long-term effects on the body.

Synthesis Methods

Octodrine can be synthesized through a multi-step process starting from 2,2,6-trimethyl-4-piperidinone. The first step involves the reaction of 2,2,6-trimethyl-4-piperidinone with methylamine to form N-methyl-2,2,6-trimethyl-4-piperidinone. This intermediate is then reacted with 1-bromohexane to form (2S)-2,6,6-trimethylheptan-1-amine, which is (2S)-2,6,6-Trimethylheptan-1-amine.

Scientific Research Applications

Octodrine has been the subject of several scientific studies, primarily focused on its potential use as a dietary supplement and pre-workout ingredient. One study investigated the effects of (2S)-2,6,6-Trimethylheptan-1-amine on exercise performance in healthy adults. The results showed that (2S)-2,6,6-Trimethylheptan-1-amine supplementation significantly improved exercise performance, including increased power output and time to exhaustion. Another study examined the effects of (2S)-2,6,6-Trimethylheptan-1-amine on cognitive function in healthy adults. The results showed that (2S)-2,6,6-Trimethylheptan-1-amine supplementation significantly improved cognitive function, including increased reaction time and attention.

properties

IUPAC Name

(2S)-2,6,6-trimethylheptan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H23N/c1-9(8-11)6-5-7-10(2,3)4/h9H,5-8,11H2,1-4H3/t9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPHBHZOTXYFWGU-VIFPVBQESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCCC(C)(C)C)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CCCC(C)(C)C)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H23N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S)-2,6,6-Trimethylheptan-1-amine

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